4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide

Kinase inhibitor Structure-activity relationship Imidazole substitution

4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a synthetic organic molecule belonging to the imidazole-piperidine carboxamide class. Its structure features a piperidine-1-carboxamide core substituted at the 4-position with an unsubstituted imidazol-1-ylmethyl group and at the urea nitrogen with a 2-(4-methoxyphenyl)ethyl moiety.

Molecular Formula C19H26N4O2
Molecular Weight 342.4 g/mol
CAS No. 1396803-40-9
Cat. No. B6501589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
CAS1396803-40-9
Molecular FormulaC19H26N4O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)CN3C=CN=C3
InChIInChI=1S/C19H26N4O2/c1-25-18-4-2-16(3-5-18)6-9-21-19(24)23-11-7-17(8-12-23)14-22-13-10-20-15-22/h2-5,10,13,15,17H,6-9,11-12,14H2,1H3,(H,21,24)
InChIKeyKLLSGCQOIWYDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide (CAS 1396803-40-9) – Structural Identity and Patent Context for Kinase Inhibitor Procurement


4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a synthetic organic molecule belonging to the imidazole-piperidine carboxamide class [1]. Its structure features a piperidine-1-carboxamide core substituted at the 4-position with an unsubstituted imidazol-1-ylmethyl group and at the urea nitrogen with a 2-(4-methoxyphenyl)ethyl moiety. The compound falls within the generic Markush scope of patent US9315517B2, which claims imidazol-piperidinyl derivatives as modulators of kinase activity, specifically p70S6K and Akt, for the treatment of hyperproliferative diseases such as cancer [1].

Why In-Class Imidazole-Piperidine Carboxamides Cannot Substitute for CAS 1396803-40-9 in Kinase Profiling Workflows


The imidazole-piperidine carboxamide scaffold covered by US9315517B2 encompasses extensive structural diversity at the imidazole, piperidine linker, and terminal aryl/heteroaryl positions [1]. Even minor variations—such as introduction of a 2-isopropyl or 2-methyl substituent on the imidazole ring, or alteration of the methoxyphenyl substitution pattern—can shift kinase selectivity profiles, physicochemical properties, and cellular efficacy by orders of magnitude [1]. Consequently, generic substitution of one patent example for another without direct comparative data on the specific kinase target, off-target liability, and ADME parameters risks irreproducible screening results and wasted procurement expenditure. No publicly available quantitative data exist to support bioequivalence among analogs within this series, making informed selection dependent on compound-specific evidence.

CAS 1396803-40-9: Quantitative Differentiation Evidence vs. Closest Structural Analogs – Limited Data Declaration


Unsubstituted Imidazole vs. 2-Alkyl-Imidazole Analogs – Imidazole Substitution Status as a Key Structural Differentiator

CAS 1396803-40-9 bears an unsubstituted 1H-imidazol-1-ylmethyl group at the piperidine 4-position, distinguishing it from the closest cataloged analog 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide (CAS 1396745-91-7), which carries a 2-isopropyl substituent on the imidazole ring [1]. Within the Merck patent US9315517B2, imidazole 2-substitution is explicitly enumerated as a variable that modulates potency, selectivity, and metabolic stability against p70S6K and Akt kinases [1]. No head-to-head biological data for these two specific compounds are publicly available; the differentiation is therefore based on patent-level structure-activity landscape inference.

Kinase inhibitor Structure-activity relationship Imidazole substitution

4-Methoxyphenethyl Urea vs. 2-Methoxyphenyl Carboxamide – Aryl Ether Position and Linker Length as Selectivity Determinants

CAS 1396803-40-9 incorporates a 4-methoxyphenethyl moiety attached via an ethylene spacer to the urea nitrogen, contrasting with analogs such as 4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS 1396886-49-X), which features a 2-methoxyphenyl group directly linked to the carboxamide nitrogen without an ethyl spacer [1]. The ethylene linker in the target compound adds conformational flexibility and extends the aryl ring further from the piperidine core, altering the spatial projection of the methoxy group within the kinase binding site. This difference is structurally verifiable but lacks accompanying quantitative selectivity or potency data for the specific compounds.

Selectivity Linker geometry Aryl ether positioning

Molecular Weight and Lipophilicity Differentiation vs. Closest Commercial Analog

The target compound (C19H26N4O2, MW = 342.44 g/mol) is approximately 42 g/mol lighter than its closest commercially available analog 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide (C22H32N4O2, MW = 384.52 g/mol) [1]. This MW difference, combined with the lower lipophilicity expected from the absence of the 2-isopropyl group (estimated ΔclogP ≈ −1.0 to −1.5 units), places the target compound in a more favorable region of oral drug-likeness space (Rule of Five). However, these are computational inferences; no experimentally measured logP, solubility, or permeability data exist for either compound in the public domain.

Physicochemical property Molecular weight Drug-likeness

Data Gap Declaration – No Publicly Available Quantitative Biological Differentiation Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents returned no quantitative biological assay data for CAS 1396803-40-9 (IC50, Ki, Kd, EC50, selectivity profile, or ADME parameters) [1][2]. All structural comparators identified in the same chemical series likewise lack publicly reported potency or selectivity values. The compound is listed on several chemical vendor sites (e.g., evitachem.com, benchchem.com), but these listings provide only catalog identifiers and purity statements—no biological characterization [2]. This represents a critical evidence gap that precludes any data-driven comparative selection at the present time.

Data gap Procurement risk Assay unavailability

Recommended Research Applications for CAS 1396803-40-9 Based on Patent Scope and Structural Inference


Kinase Selectivity Panel Screening for p70S6K/Akt Inhibitor SAR Exploration

The compound's structural placement within the US9315517B2 patent family positions it as a candidate for structure-activity relationship (SAR) studies targeting p70S6K and/or Akt kinases. Researchers conducting kinase panel profiling can use this compound as a representative of the unsubstituted imidazole, 4-methoxyphenethyl-linker chemotype to benchmark selectivity against 2-alkyl-imidazole or alternative aryl-substituted analogs within the same series [1].

Physicochemical Property Benchmarking and Early ADME Triage

Owing to its moderate molecular weight (~342 g/mol) and the absence of a lipophilic 2-alkyl imidazole substituent, this compound may serve as a tool to experimentally determine solubility, permeability, and microsomal stability parameters for the low-lipophilicity end of the imidazole-piperidine carboxamide SAR landscape [1]. These data can inform lead optimization strategies and differentiate the chemotype from heavier, more lipophilic analogs that may carry greater metabolic liability.

In Vitro Antiproliferative Profiling in Cancer Cell Line Panels

Given the patent's explicit claim scope covering hyperproliferative disease treatment, the compound is a candidate for antiproliferative screening in p70S6K/Akt-dependent cancer cell lines (e.g., breast, renal, lung carcinoma models). Procurement for such studies is justified when accompanied by internal kinase inhibition validation prior to dose-response experiments [1].

Reference Standard for Analytical Method Development in the Imidazole-Piperidine Series

The compound's well-defined structure and availability as a high-purity research chemical make it suitable as a reference standard for HPLC, LC-MS, or NMR method development when characterizing other members of the imidazole-piperidine carboxamide series. This application does not require biological data and leverages the compound's verifiable chemical identity [1].

Quote Request

Request a Quote for 4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.